

The Chemical Classification of Glucofrangulin B: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

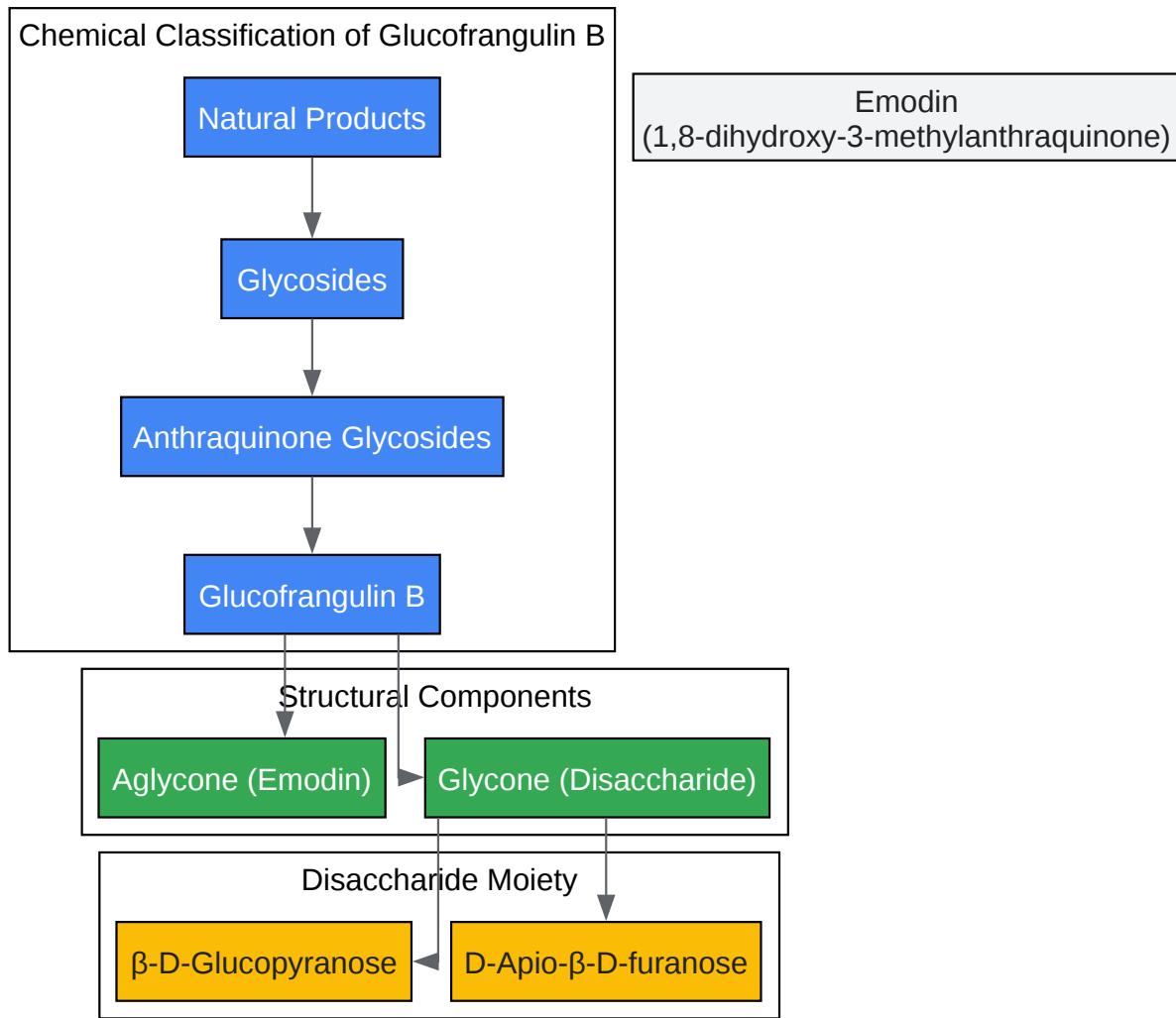
Compound Name: **Glucofrangulin B**

Cat. No.: **B13441341**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical classification, properties, and analysis of **Glucofrangulin B**, an anthraquinone glycoside of significant interest in phytochemistry and pharmacology. This document details its structural characteristics, physicochemical properties, and the molecular pathways influenced by its active metabolite, emodin. Furthermore, it outlines key experimental protocols for its extraction and quantitative analysis.


Chemical Classification and Structure

Glucofrangulin B is a naturally occurring compound primarily isolated from the bark of the alder buckthorn (*Rhamnus frangula L.*) and other plants in the Rhamnaceae family.^[1] Its chemical classification can be understood through a hierarchical framework, starting from its broad categorization as a glycoside down to its specific aglycone and sugar components.

Chemically, **Glucofrangulin B** is an anthraquinone glycoside.^[1] This class of compounds is characterized by an aglycone (non-sugar) core based on the anthracene skeleton, specifically the 9,10-anthraquinone structure.^{[2][3]} The aglycone of **Glucofrangulin B** is emodin, a polyhydroxyanthraquinone derivative (1,8-dihydroxy-3-methylanthraquinone).^[1]

The glycosidic portion of **Glucofrangulin B** is a disaccharide, which distinguishes it from simpler glycosides. The definitive structure reveals the sugar moiety to be an apiosyl-glucoside. Specifically, it is 3-(D-Apio- β -D-furanosyloxy)-1-(β -D-glucopyranosyloxy)-8-hydroxy-6-

methylanthraquinone.[2] This structural detail is crucial, as it differentiates **Glucofrangulin B** from its isomer, Glucofrangulin A, which contains a rhamnosyl-glucoside moiety.[4]

[Click to download full resolution via product page](#)

Figure 1: Hierarchical classification and structural components of **Glucofrangulin B**.

Physicochemical and Quantitative Data

The key physicochemical properties of **Glucofrangulin B** are summarized below. For comparative purposes, data for its isomer, Glucofrangulin A, are also included where available, as specific experimental data for **Glucofrangulin B** are not always present in the literature.

Table 1: General and Physicochemical Properties of **Glucofrangulin B**

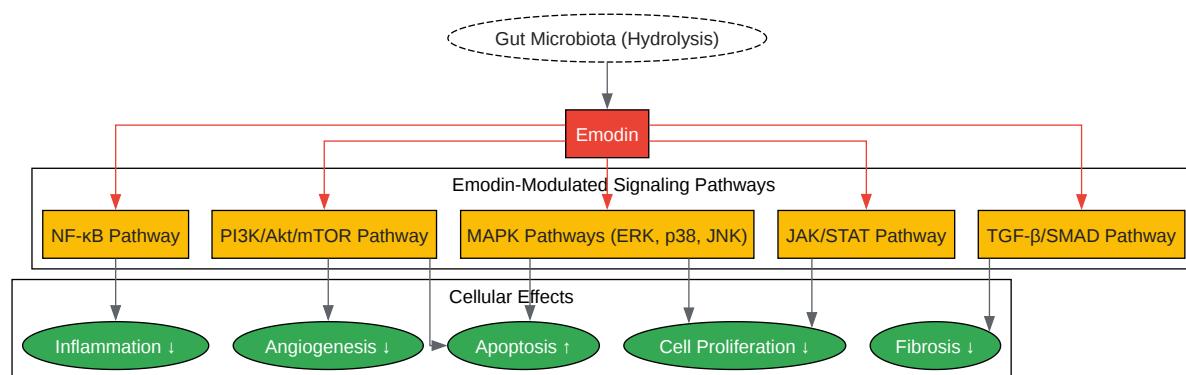
Property	Value	Reference(s)
CAS Number	14062-59-0	[2] [5]
Molecular Formula	$C_{26}H_{28}O_{14}$	[2] [5]
Molecular Weight	564.49 g/mol	[2] [5]
Appearance	Solid, Powder	[5]
Solubility	Soluble in DMSO, Pyridine, Methanol, Ethanol	[6]
Storage	2-8°C or desiccate at -20°C	[5]

| Purity (Typical) | ≥90.0% (HPLC) |[\[5\]](#) |

Table 2: Comparative Data with Isomer Glucofrangulin A

Property	Glucofrangulin B	Glucofrangulin A	Reference(s)
Molecular Formula	$C_{26}H_{28}O_{14}$	$C_{27}H_{30}O_{14}$	[2] [7]
Molecular Weight	564.49 g/mol	578.52 g/mol	[2] [7]
Melting Point	Data not available	228-230°C	[7]
Specific Rotation $[\alpha]D$	Data not available	-124° (c=1.16 in acetone)	[7]

| Sugar Moiety | Apiosyl-glucoside | Rhamnosyl-glucoside |[\[2\]](#)[\[4\]](#) |


Biological Activity and Mechanism of Action

The primary pharmacological effect attributed to **Glucofrangulin B** is its action as a stimulant laxative.^[1] This activity is not exerted by the parent glycoside itself but by its active aglycone, emodin. In the colon, gut microbiota hydrolyze the glycosidic bonds of **Glucofrangulin B**, releasing emodin.

Emodin then exerts its effects through two main mechanisms:

- Stimulation of Peristalsis: It increases the tone and motility of the smooth muscle in the wall of the large intestine.
- Alteration of Fluid and Electrolyte Balance: It stimulates the secretion of water and electrolytes into the colonic lumen, leading to a bulkier, softer stool.

Beyond its cathartic effects, emodin is a pleiotropic molecule that modulates numerous cellular signaling pathways implicated in inflammation, cell proliferation, apoptosis, and fibrosis.^{[8][9]} This makes it a compound of high interest for drug development in oncology, metabolic diseases, and cardiovascular disorders.^{[8][9][10]} The diverse molecular targets of emodin include key signaling cascades such as NF- κ B, MAPKs, PI3K/Akt, and TGF- β /SMAD.^{[11][12]}

[Click to download full resolution via product page](#)

Figure 2: Mechanism of action and signaling pathways modulated by Emodin.

Experimental Protocols

Isolation and Extraction

The isolation of **Glucofrangulin B** from its primary source, Rhamnus frangula bark, involves extraction followed by chromatographic purification. An optimized and robust extraction method has been developed using ultrasound assistance.[13]

Protocol: Ultrasound-Assisted Extraction[13]

- Preparation: Mill approximately 300 mg of dried Frangulae cortex to a fine powder.
- Extraction Solvent: Prepare an extraction solution of acetonitrile/water (50:50 v/v) containing 2 g/L sodium bicarbonate (NaHCO_3). The bicarbonate helps to maintain a stable pH.
- Ultrasonication: Suspend the powdered bark in the extraction solvent. Perform extraction for 15 minutes using an ultrasonic bath. Optimized conditions from response surface methodology suggest an extraction solvent of 68% acetonitrile, a temperature of 35°C, and a duration of 25 minutes for maximum yield.[13]
- Processing: After extraction, centrifuge the mixture to pellet the solid plant material.
- Filtration: Decant the supernatant and filter it through a 0.45 μm filter to remove any remaining particulate matter prior to HPLC analysis.

For purification, classical column chromatography over silica gel can be employed.[1] Given the polar nature of the glycoside, a mobile phase gradient starting with non-polar solvents (e.g., chloroform) and gradually increasing in polarity with solvents like ethyl acetate and methanol would be required to first elute the less polar aglycones and then the more polar frangulins and glucofrangulins.

Quantitative Analysis by HPLC-UV

A validated high-performance liquid chromatography (HPLC) method allows for the simultaneous determination of frangulins A/B and glucofrangulins A/B.[13]

Table 3: HPLC Method Parameters for **Glucofrangulin B** Analysis

Parameter	Condition
Stationary Phase	Reversed-Phase C18 (e.g., MN Nucleodur, 125 x 4 mm, 3 µm)
Mobile Phase A	Water with 1.25 mL/L phosphoric acid (85%) (pH ≈ 2.0)
Mobile Phase B	Acetonitrile/Methanol (20:80 v/v)
Flow Rate	1.0 mL/min
Column Temperature	50 °C
Detection Wavelength	435 nm
Injection Volume	20 µL

| Gradient Program | A time-dependent gradient elution is required to separate the four compounds effectively. The specific gradient profile should be optimized based on the exact column and system but involves increasing the percentage of Mobile Phase B over the run. |

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. Glucofrangulin B | C26H28O14 | CID 46173833 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Mass Spectrometry-Based Techniques to Elucidate the Sugar Code - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Glucofrangulin A | C27H30O14 | CID 20054929 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Glucofrangulin B phyproof Reference Substance 14062-59-0 [sigmaaldrich.com]
- 6. Glucofrangulin B | CAS:14062-59-0 | Manufacturer ChemFaces [chemfaces.com]
- 7. Glucofrangulin [drugfuture.com]
- 8. Advances in the pharmacological effects and molecular mechanisms of emodin in the treatment of metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Molecular Mechanisms of Action of Emodin: As an Anti-Cardiovascular Disease Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [researchgate.net](https://www.researchgate.net) [[researchgate.net](https://www.researchgate.net)]
- 11. [benchchem.com](https://www.benchchem.com) [[benchchem.com](https://www.benchchem.com)]
- 12. Effects of Emodin, a Plant-Derived Anthraquinone, on TGF- β 1-Induced Cardiac Fibroblast Activation and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 13. [researchgate.net](https://www.researchgate.net) [[researchgate.net](https://www.researchgate.net)]
- To cite this document: BenchChem. [The Chemical Classification of Glucofrangulin B: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b13441341#chemical-classification-of-glucofrangulin-b>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com